1-(3-Bromo-2-methylphenyl)propan-2-one
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Description
Scientific Research Applications
Synthesis of Enantioenriched Amines and Precursors
1-(3-Bromo-2-methylphenyl)propan-2-one has been utilized in the synthesis of enantioenriched amines, such as those in the development of antimicrobial agents like Levofloxacin. This process involves biotransamination and lipase-mediated kinetic resolution, showcasing the compound's utility in creating precursors for important pharmaceuticals (Mourelle-Insua et al., 2016).
Role in Cyclization Processes
This compound also plays a significant role in cyclization processes. Research demonstrates its involvement in the formation of different structures through reactions with various intermediates, indicating its versatility in organic synthesis (Goosen et al., 1993).
Building Block in Organic Synthesis
1-(3-Bromo-2-methylphenyl)propan-2-one has been investigated as a building block in organic synthesis. Its reactions with primary amines and activated methylene compounds, although varying in yield, highlight its potential in creating diverse organic structures (Westerlund et al., 2001).
Synthesis of Antimicrobial and Antiradical Agents
The compound is instrumental in synthesizing various antimicrobial and antiradical agents. This includes its conversion into specific intermediates and derivatives that exhibit these activities, expanding its applications in medicinal chemistry (Čižmáriková et al., 2020).
Preparation of Transition Metal Complexes
Furthermore, 1-(3-Bromo-2-methylphenyl)propan-2-one is used in the synthesis of new ligands and their transition metal complexes. These complexes are studied for their antimicrobial properties, indicating the compound's role in developing potential therapeutic agents (Sampal et al., 2018).
properties
IUPAC Name |
1-(3-bromo-2-methylphenyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEWIRWBOJGPAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-methylphenyl)propan-2-one |
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